
1,1,2,2-Tetrafluoropropyl glycidyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoropropyl glycidyl ether is a fluorinated organic compound with the molecular formula C6H8F4O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of both glycidyl and tetrafluoropropyl groups, contributing to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoropropyl glycidyl ether can be synthesized through the reaction of 1,1,2,2-tetrafluoropropanol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction typically involves heating the mixture to reflux conditions to facilitate the formation of the glycidyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrafluoropropyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the glycidyl group to an alcohol.
Substitution: The glycidyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1,1,2,2-Tetrafluoropropyl glycidyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrafluoropropyl glycidyl ether involves its reactivity with various nucleophiles and electrophiles. The glycidyl group is highly reactive, allowing the compound to form covalent bonds with a wide range of substrates. This reactivity is harnessed in various applications, from organic synthesis to material science .
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoroethyl glycidyl ether
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 1H,1H,5H-Octafluoropentyl-1,1,2,2-tetrafluoroethyl ether
Comparison: 1,1,2,2-Tetrafluoropropyl glycidyl ether is unique due to its specific combination of glycidyl and tetrafluoropropyl groups, which impart distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications .
Properties
Molecular Formula |
C6H8F4O2 |
|---|---|
Molecular Weight |
188.12 g/mol |
IUPAC Name |
2-(1,1,2,2-tetrafluoropropoxymethyl)oxirane |
InChI |
InChI=1S/C6H8F4O2/c1-5(7,8)6(9,10)12-3-4-2-11-4/h4H,2-3H2,1H3 |
InChI Key |
WJELDRAUMCSGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OCC1CO1)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B12446732.png)
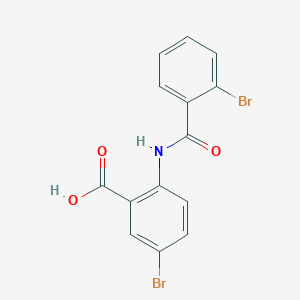
![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
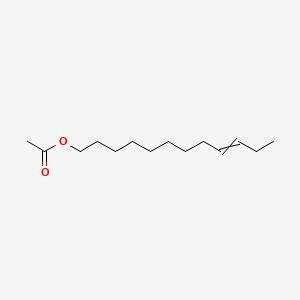
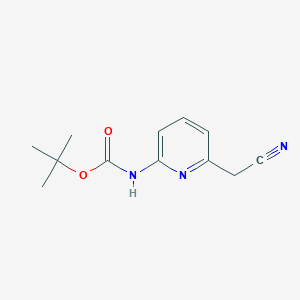
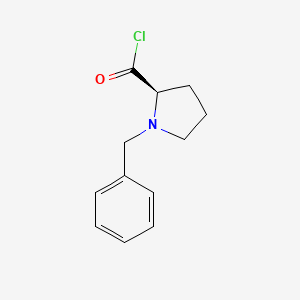
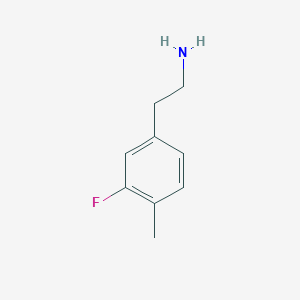
![[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B12446790.png)
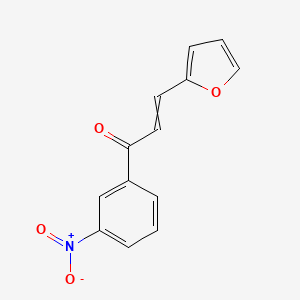
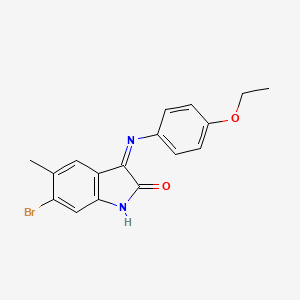
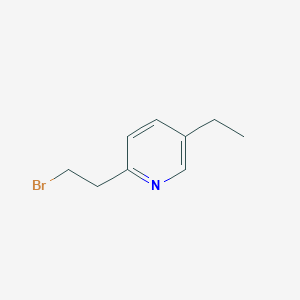
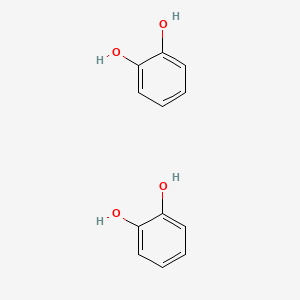
![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)
